molecular formula C15H18N2O3S2 B2487225 (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 627470-41-1

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide

Cat. No.: B2487225
CAS No.: 627470-41-1
M. Wt: 338.44
InChI Key: XHRCDZNPVIEJKL-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in regulating cell growth, proliferation, and survival. Overexpression of CK2 has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

Photodynamic Therapy Application

  • Photodynamic Therapy: A zinc phthalocyanine derivative substituted with benzenesulfonamide groups, including a structure similar to (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, has been studied for its properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment. This compound displays good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Selective Antitumor Activity: Various benzenesulfonamide derivatives have shown promising results in in vitro anticancer screenings. For instance, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide demonstrated remarkable activity and selectivity towards certain cancer cell lines like non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).
  • Inhibitory Activity Against Cancer Cell Lines: Novel sulfonamides containing a structure similar to this compound have been synthesized and shown to inhibit cancer cell lines. For example, certain derivatives were found to be effective against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines (Eldehna et al., 2017).

Antidiabetic Activity

  • In Vivo Antidiabetic Activity: Benzenesulfonamide derivatives have been synthesized and evaluated for their antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. Some compounds showed significant lowering of plasma glucose level, indicating potential for antidiabetic applications (Moreno-Díaz et al., 2008).

Environmental Impact

  • Occurrence in the Environment: Benzothiazoles and benzenesulfonamides, including compounds structurally related to this compound, are widely used in industry and households. They have been classified as emerging organic pollutants, with some being ubiquitous water contaminants. Analytical methods for their determination in environmental matrices are being developed to understand their impact and behavior during sewage treatment (Herrero et al., 2014).

Properties

IUPAC Name

(NE)-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c18-14-11-21-15(17(14)12-7-3-1-4-8-12)16-22(19,20)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRCDZNPVIEJKL-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N\2C(=O)CS/C2=N/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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